[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine
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Overview
Description
[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of [2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine involves several steps. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds via an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine involves its interaction with specific molecular targets. It acts as an enzymatic inhibitor, blocking the activity of certain enzymes involved in biochemical pathways. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and applications in energetic materials.
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo pyrimidine: Used as a hypoglycemic agent.
These compounds share a similar core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(2-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C10H14N4/c1-7(2)9-5-10-12-4-3-8(6-11)14(10)13-9/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
SNMAPFSRQWVZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=NC2=C1)CN |
Origin of Product |
United States |
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